molecular formula C11H8F4N4O5S2 B13891642 2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid

2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid

Cat. No.: B13891642
M. Wt: 416.3 g/mol
InChI Key: JFNQPHWGTXGNNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which is crucial for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like peracids for oxidation. The reactions typically occur under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include amines, nitrenes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid involves the formation of highly reactive intermediates, such as nitrenes, upon exposure to specific conditions like UV light. These intermediates can covalently bind to target molecules, enabling the study of molecular interactions and pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H8F4N4O5S2

Molecular Weight

416.3 g/mol

IUPAC Name

2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid

InChI

InChI=1S/C11H8F4N4O5S2/c1-26(23,24)25-2-3(11(21)22)17-10(20)4-5(12)7(14)9(18-19-16)8(15)6(4)13/h3H,2H2,1H3,(H,17,20)(H,21,22)

InChI Key

JFNQPHWGTXGNNV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F

Origin of Product

United States

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